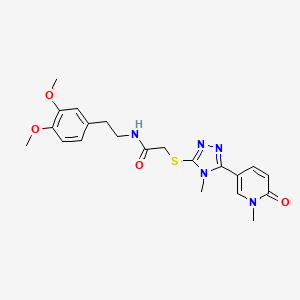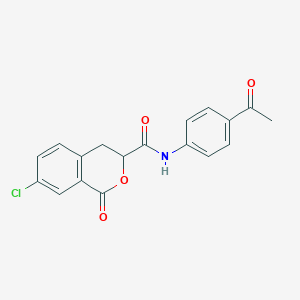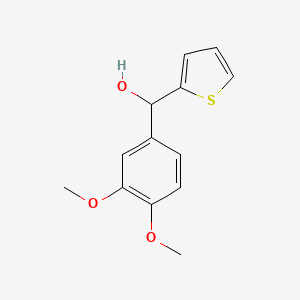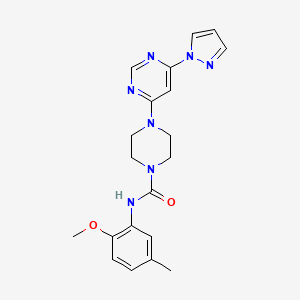![molecular formula C10H14Cl3NO B2485242 [2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride CAS No. 1593-54-0](/img/structure/B2485242.png)
[2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves functional cell-based screening or chemical reactions utilizing specific reagents like hydroxylamine hydrochloride in methanol solutions or through reductive amination processes. For instance, Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor through a functional cell-based screen, highlighting a method that could potentially be applied or adapted for synthesizing [2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride (Croston et al., 2002).
Molecular Structure Analysis
Spectroscopic and diffractometric techniques are pivotal in characterizing the molecular structure of chemical compounds. Vogt et al. (2013) utilized such methods to characterize polymorphic forms of a pharmaceutical compound, indicating the utility of these techniques in understanding the molecular structure of [2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride (Vogt et al., 2013).
Chemical Reactions and Properties
Chemical reactivity and the formation of various derivatives or reaction products are essential aspects of chemical research. Schenone et al. (1991) and other researchers have explored reactions involving ethyl or methyl esters, leading to the synthesis of different esters and carboxylic acids, demonstrating the types of chemical reactions [2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride might undergo (Schenone et al., 1991).
Physical Properties Analysis
Understanding the physical properties, including polymorphism, solubility, and phase behavior, is crucial for the application and handling of chemical compounds. Studies like those by Vogt et al. (2013) provide insights into the physical characterization of compounds through solid-state nuclear magnetic resonance and X-ray diffraction, which could be applied to analyze [2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride (Vogt et al., 2013).
科学的研究の応用
Pollution Prevention in Herbicide Production
The dimethylamine salt of 2,4-dichlorophenoxyacetic acid, a variant of the compound , is used in herbicide production. A study emphasized the significance of controlling air pollution during the manufacture and handling of methylamines like this compound. It proposed an optimal air pollution control system for the preparation of the herbicide, significantly improving air quality in the vicinity of chemical plants by employing methods like passing effluent gases through a packed bed scrubber and a catalytic reactor (Arsenijević et al., 2008).
Herbicidal Activity
The compound, as part of herbicidal ionic liquids (HILs), has been studied for its activity against broad-leaved weeds in agricultural settings. It demonstrated significant efficacy compared to other formulations, highlighting its potential as a powerful herbicidal agent. The nonvolatile nature of these HILs may offer safety advantages to operators and neighboring plants, and they did not injure wheat at certain dosages, indicating a level of specificity and safety for the crop (Praczyk et al., 2012).
Synthetic Applications in Organic Chemistry
The compound's derivatives have been utilized in synthesizing various organic structures. For instance, the process involved reactions with arenediazonium chlorides and hydroxylamine hydrochloride to yield diverse compounds like oximes, dioxime, and α-hydrazono propionitrile, showcasing the compound's versatility in synthetic organic chemistry (Makhseed et al., 2007).
作用機序
Target of action
2,4-Dichlorophenoxyacetic acid is a systemic herbicide that primarily targets broadleaf weeds .
Mode of action
It works by causing uncontrolled growth in the weeds, leading to their death. Most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Result of action
The primary result of the action of this compound is the death of broadleaf weeds due to uncontrolled growth .
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12;/h3-4,7H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHRSKRLFSCZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)

![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2485162.png)
![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)

![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)



![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)